molecular formula C15H14BrN3O2 B2677472 (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034327-90-5

(2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Número de catálogo: B2677472
Número CAS: 2034327-90-5
Peso molecular: 348.2
Clave InChI: YFPGCHBARYWFIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound with the CAS Registry Number 2034327-90-5. It has a molecular formula of C15H14BrN3O2 and a molecular weight of 348.19 g/mol . This compound features a pyrrolidine moiety linked to a 2-bromophenyl group via a methanone bridge, with a pyrimidinyloxy substitution on the pyrrolidine ring, a structure that may be of interest in medicinal chemistry and drug discovery research. Compounds containing pyrimidine rings, like this one, are frequently explored in pharmaceutical research for their potential to interact with biological targets. Pyrimidine derivatives are known to be investigated as scaffolds for allosteric modulators of G-protein coupled receptors (GPCRs) and for their versatile synthetic utility . Furthermore, the pyrrolidine moiety is a common feature in compounds studied for various biological activities. This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

(2-bromophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2/c16-13-4-2-1-3-12(13)15(20)19-8-6-11(9-19)21-14-5-7-17-10-18-14/h1-5,7,10-11H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPGCHBARYWFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

(2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Structural Analogues with Bromophenyl Moieties

Compounds containing bromophenyl groups exhibit distinct electronic effects due to bromine’s electronegativity and steric bulk. For example:

  • 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one (): This compound shares a bromophenyl ketone group but differs in its pyrimidine-tri-one core. The 4-bromophenyl substitution may enhance metabolic stability compared to the 2-bromophenyl isomer in the target compound due to reduced steric hindrance .
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): A pyrazole derivative with a 4-bromophenyl group. Pyrazole rings often confer rigidity, which could influence binding affinity compared to the pyrrolidinone core of the target compound .
Table 1: Structural and Electronic Comparisons
Compound Name Core Structure Bromophenyl Position Key Substituents Electronic Effects
Target Compound Pyrrolidinyl Methanone 2-position Pyrimidin-4-yloxy Enhanced steric hindrance
Compound from Pyrimidine-tri-one 4-position Dimethoxyphenyl, Methyl groups Reduced steric bulk, electron-donating groups
Pyrazole derivatives Pyrazole 4-position Fluorophenyl, Ethyl/Ketone Rigid core, halogen interactions

Pyrimidine-Containing Compounds

Pyrimidine rings are metabolically labile and often undergo modifications such as hydroxylation or cleavage (). Key comparisons include:

  • CP-93,393 (): A pyrido-pyrazine derivative with a pyrimidin-2-yl group. Its metabolism involves pyrimidine ring cleavage, producing metabolites like M18 (8–15% of dose). The target compound’s pyrimidin-4-yloxy group may undergo similar cleavage, but positional differences (4- vs. 2-substitution) could alter metabolic rates .
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (): A pyrazolo-pyrimidine with fluorinated aromatic systems. Fluorine substitution often improves metabolic stability compared to bromine, suggesting the target compound may have a shorter half-life .
Table 2: Metabolic and Physicochemical Comparisons
Compound Name Pyrimidine Substitution Melting Point (°C) Major Metabolic Pathway Key Metabolites
Target Compound 4-yloxy Not Reported Likely pyrimidine cleavage Pyrimidine ring-opened products (inferred)
CP-93,393 2-yl 303–306 Pyrimidine cleavage, hydroxylation M15 (5-OH-CP-93,393), M18 (cleaved)
Chromenone derivative 3-yl (pyrazolo) Not Reported Conjugation, oxidation Glucuronides, sulfates

Functional Group Impact on Bioactivity

  • Pyrrolidinone vs. However, pyrazoles may exhibit stronger π-π stacking with aromatic residues in enzymes .
  • Bromine vs.

Actividad Biológica

The compound (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can be represented as follows:

  • IUPAC Name : (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
  • Molecular Formula : C14H15BrN2O2
  • Molecular Weight : 325.19 g/mol

Structural Features

FeatureDescription
Bromine AtomEnhances lipophilicity and bioactivity.
Pyrimidinyl GroupPotential for interaction with biological targets.
Pyrrolidinyl GroupContributes to the compound's pharmacological profile.

The biological activity of (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The enone moiety may participate in Michael addition reactions with nucleophiles in biological systems, thereby modulating cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Screening

A study evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cells. The results indicated that specific modifications in the structure led to enhanced activity against A431 vulvar epidermal carcinoma cells, suggesting a promising avenue for further research into (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone derivatives .

Antimicrobial Activity

Pyrimidine-based compounds have also been investigated for their antimicrobial properties. In one study, several pyrimidine derivatives demonstrated significant antibacterial activity against various strains, indicating that (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone may possess similar properties.

Comparative Analysis of Antimicrobial Activity

Compound NameActivity TypeReference
Chloroethyl Pyrimidine NucleosidesAnticancer
Ferrocenyl-Pyrimidine ConjugatesAntiplasmodial
(2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanonePotential CandidateThis Study

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone. Modifications to the bromophenyl or pyrimidinyl groups can significantly affect potency and selectivity.

Key Findings in SAR Studies

  • Bromine Substitution : The presence of a bromine atom enhances the compound's lipophilicity, potentially increasing cell membrane permeability.
  • Pyridine vs. Pyrimidine : Compounds with a pyridine ring often exhibit different biological profiles compared to those with a pyrimidine ring, indicating that subtle changes can lead to significant differences in activity .

Q & A

Q. What are the common synthetic routes for (2-Bromophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, and how is purity ensured?

The synthesis typically involves a multi-step approach:

  • Step 1: Acylation of pyrrolidine derivatives with a bromophenyl-substituted acyl chloride under anhydrous conditions.
  • Step 2: Introduction of the pyrimidin-4-yloxy group via nucleophilic substitution, often using a deprotonating agent like NaH in THF or DMF .
  • Purity Control: Reaction progress is monitored via TLC, with final purification using column chromatography (silica gel, ethyl acetate/hexane gradients) and validation via HPLC (>95% purity). NMR (¹H/¹³C) and LC-MS confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • ¹H/¹³C NMR: Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, pyrimidine aromatic protons at δ 8.0–8.5 ppm) and confirms connectivity .
  • X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the bromophenyl and pyrimidinyloxy groups, critical for docking studies .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₅H₁₄BrN₃O₂) with <2 ppm error .

Q. What in vitro assays are used to evaluate its biological activity?

  • Binding Affinity Assays: Radioligand displacement (e.g., ³H-labeled antagonists for GPCR targets) to calculate IC₅₀ values .
  • Functional Assays: cAMP accumulation or calcium flux assays to assess agonist/antagonist profiles .
  • Cytotoxicity Screening: MTT assays in HEK-293 or HepG2 cell lines to rule out nonspecific toxicity (EC₅₀ > 10 µM preferred) .

Advanced Research Questions

Q. How can reaction yields be optimized during the pyrimidinyloxy substitution step?

  • Solvent Selection: DMF or DMSO enhances nucleophilicity of the pyrrolidin-3-ol intermediate, improving substitution efficiency .
  • Catalysis: KI or CuI (5 mol%) accelerates aryl-oxygen bond formation via Ullmann-type coupling .
  • Temperature Control: Maintaining 80–100°C prevents side reactions (e.g., over-oxidation) while ensuring completion within 12–24 hours .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina): Simulates binding to homology-modeled receptors (e.g., serotonin 5-HT₂A), prioritizing poses with lowest ΔG values .
  • MD Simulations (GROMACS): Assesses stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • QSAR Modeling: Correlates substituent effects (e.g., bromine’s electronegativity) with activity trends across analogs .

Q. How should researchers address contradictory data in biological activity studies?

  • Batch Variability Checks: Re-synthesize compounds to confirm activity and rule out impurity-driven artifacts .
  • Assay Replication: Use orthogonal methods (e.g., SPR alongside radioligand assays) to validate binding .
  • Meta-Analysis: Compare data across analogs (e.g., fluorophenyl vs. bromophenyl derivatives) to identify structure-activity outliers .

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug Design: Introduce ester groups at the pyrrolidine nitrogen to enhance plasma half-life .
  • Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
  • Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.